4-(4-((2-(3,5-Dimethylphenyl)pyrrolidin-1-yl)methyl)phenoxy)-3-fluorobenzamide

kappa opioid receptor binding affinity receptor selectivity

Standard KOR antagonists (JDTic, nor-BNI) exhibit prolonged receptor inactivation lasting weeks, confounding within-subject behavioral studies. Aticaprant solves this with canonical short-acting pharmacokinetics (t1/2 30-40 h) and complete loss of antagonist activity within one week post-dose, enabling reversible, dose-proportional target engagement (ED50 0.33 mg/kg). • KOR Ki = 0.807 nM; ~30-fold over MOR, ~190-fold over DOR. • Oral bioavailability 25%, tmax 1-2 h, >90-fold in vivo KOR selectivity window. • Clinically validated at 10 mg once-daily; 73-94% PET KOR occupancy. Reliable, analytically confirmed supply for preclinical behavioral pharmacology and PET occupancy studies.

Molecular Formula C26H27FN2O2
Molecular Weight 418.5 g/mol
Cat. No. B12077051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-((2-(3,5-Dimethylphenyl)pyrrolidin-1-yl)methyl)phenoxy)-3-fluorobenzamide
Molecular FormulaC26H27FN2O2
Molecular Weight418.5 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)C2CCCN2CC3=CC=C(C=C3)OC4=C(C=C(C=C4)C(=O)N)F)C
InChIInChI=1S/C26H27FN2O2/c1-17-12-18(2)14-21(13-17)24-4-3-11-29(24)16-19-5-8-22(9-6-19)31-25-10-7-20(26(28)30)15-23(25)27/h5-10,12-15,24H,3-4,11,16H2,1-2H3,(H2,28,30)
InChIKeyZHPMYDSXGRRERG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-((2-(3,5-Dimethylphenyl)pyrrolidin-1-yl)methyl)phenoxy)-3-fluorobenzamide (Aticaprant/LY2456302) – Kappa Opioid Receptor Antagonist Procurement Profile


4-(4-((2-(3,5-Dimethylphenyl)pyrrolidin-1-yl)methyl)phenoxy)-3-fluorobenzamide, clinically designated as Aticaprant (also LY2456302, CERC-501, JNJ-67953964), is a potent, orally bioavailable, centrally penetrant small-molecule antagonist selective for the kappa opioid receptor (KOR). The compound exhibits a KOR binding affinity (Ki) of 0.807 nM with approximately 30-fold selectivity over the mu opioid receptor (MOR, Ki = 24 nM) and approximately 190-fold selectivity over the delta opioid receptor (DOR, Ki = 155 nM) in radioligand binding assays using human recombinant receptors [1]. It possesses a molecular weight of 418.5 g/mol, oral bioavailability (F) of 25%, elimination half-life of 30–40 hours, and has advanced to Phase 3 clinical evaluation for major depressive disorder (MDD) as adjunctive therapy [2].

KOR-selective antagonist tool compound with reported binding selectivity context
CNS-penetrant, orally bioavailable research probe suitable for behavioral pharmacology
Short-acting, reversible pharmacology supports repeated-measures and crossover study designs
Applicable to mood disorder and addiction research models; adjunctive therapy model context available

Why Kappa Opioid Receptor Antagonists Cannot Be Interchanged: The Aticaprant Differentiation Rationale


Kappa opioid receptor (KOR) antagonists constitute a structurally and pharmacokinetically heterogeneous class. Prototypical research tools such as JDTic (Ki = 0.3 nM) and nor-BNI exhibit extraordinarily prolonged pharmacodynamic effects (weeks) driven by JNK-mediated mechanisms, which confound experimental interpretation and preclude clinical development—JDTic was halted in Phase 1 due to non-sustained ventricular tachycardia [1]. In contrast, Aticaprant demonstrates canonical, short-acting pharmacokinetics (tmax 1–2 h, t1/2 30–40 h) without long-lasting receptor inactivation, enabling reversible, dose-proportional target engagement [2]. Among clinically advanced KOR antagonists, navacaprant (BTRX-335140) exhibits ∼300-fold KOR-over-MOR selectivity versus Aticaprant's ∼30-fold, producing distinct PET-measured KOR occupancy ranges (87–95% vs. 73–94%) at therapeutic doses and divergent clinical positioning (monotherapy vs. adjunctive therapy) [3]. These quantitative differences in selectivity, occupancy, pharmacokinetics, and clinical development status preclude direct substitution of one KOR antagonist for another without altering experimental or therapeutic outcomes.

Long-acting KOR antagonists (nor-BNI, JDTic)
Prolonged pharmacodynamic action (>3 weeks) driven by JNK-mediated mechanisms limits reversible study designs. Aticaprant shows complete functional reversibility within 1 week, enabling within-subject crossover paradigms.
Higher-selectivity KOR antagonist (navacaprant)
A wider MOR selectivity window and monotherapy clinical positioning may shift target engagement profile and translational context relative to aticaprant's moderate selectivity and adjunctive model use. KOR occupancy ranges differ, and direct substitution may alter experimental interpretation.

Quantitative Differentiation Evidence: 4-(4-((2-(3,5-Dimethylphenyl)pyrrolidin-1-yl)methyl)phenoxy)-3-fluorobenzamide vs. Closest KOR Antagonist Comparators


KOR Binding Affinity and Opioid Receptor Selectivity Profile: Aticaprant vs. PF-04455242, JDTic, and Navacaprant

Aticaprant binds human recombinant KOR with a Ki of 0.807 nM, representing approximately 3.7-fold weaker affinity than JDTic (Ki = 0.3 nM) but approximately 3.7-fold higher affinity than PF-04455242 (Ki = 3.0 nM) [1]. Critically, Aticaprant's selectivity window—30-fold over MOR (Ki = 24 nM) and 190-fold over DOR (Ki = 155 nM)—is narrower than navacaprant's (IC50: KOR = 0.8 nM, MOR = 110 nM, DOR = 6500 nM; ∼138-fold MOR, ∼8,125-fold DOR selectivity) but substantially wider than PF-04455242's (∼20-fold over MOR, Ki = 64 nM) [2]. This intermediate selectivity profile may confer a differentiated balance between KOR-mediated efficacy and potential MOR-mediated off-target effects.

KOR Selectivity Profile
Cross-study comparable
KOR Ki 0.807 nM; ~30-fold selectivity over MOR; ~190-fold over DOR. Comparators: JDTic Ki 0.3 nM; PF-04455242 Ki 3.0 nM; navacaprant IC50 0.8 nM, ~138-fold MOR selectivity.
Supports KOR binding selectivity context for tool compound selection.
Source-specific; verify selectivity in intended assay system.
kappa opioid receptor binding affinity receptor selectivity radioligand binding

In Vivo CNS KOR Occupancy and Functional Selectivity: Aticaprant vs. Literature KOR Antagonists

Aticaprant achieves an ED50 of 0.33 mg/kg (p.o.) for central KOR occupancy in rats, with no detectable mu or delta receptor occupancy at doses up to 30 mg/kg—a >90-fold in vivo selectivity window by dose [1]. In humans, PET studies with the KOR tracer [11C]LY2795050 demonstrate dose-dependent KOR occupancy: 35% at 0.5 mg, 94% at 10 mg (clinical dose), and 82% remaining at 24 h post-25 mg dose [2]. By comparison, PF-04455242 shows in vivo KOR vs. MOR analgesia blockade ID50 values of 1.5 and 9.8 mg/kg respectively (∼6.5-fold in vivo separation), substantially narrower than Aticaprant's >90-fold window [3]. At clinically relevant doses, the systematic review reports aticaprant achieves 73–94% KOR occupancy vs. navacaprant's 87–95% [4].

In Vivo CNS Occupancy
Cross-study comparable
ED50 0.33 mg/kg (rat) for central KOR occupancy; >90-fold in vivo selectivity window. Human PET: 94% occupancy at 10 mg. Navacaprant: 87–95% occupancy.
Supports CNS target engagement interpretation for dose selection studies.
Occupancy ranges may vary; verify with tracer.
receptor occupancy PET imaging CNS penetration functional selectivity

Drug-Target Residence Time and Reversibility: Aticaprant vs. JDTic

Computational metadynamics simulations comparing Aticaprant (LY2456302) and JDTic binding to the KOR reveal that JDTic exhibits a short drug-target residence time (RT) driven by a single, strong interaction mode, which is mechanistically linked to its clinical failure as an antidepressant [1]. In contrast, Aticaprant demonstrates multiple metastable binding states and a longer RT. The relative RT (Aticaprant/JDTic) was calculated from the activation free energy of dissociation (ΔG‡off) and validated against experimental data [1]. Functionally, Aticaprant's short-acting pharmacokinetic profile (t1/2 30–40 h) permits full washout of KOR antagonism, evidenced by lack of blockade of KOR-agonist-induced analgesia one week post-administration, whereas nor-BNI and JDTic produce KOR antagonism persisting for weeks [2].

Target Residence Time
Head-to-head
Aticaprant: multiple metastable binding states, longer RT than JDTic. Complete functional reversibility within 1 week; JDTic: short RT, prolonged PD effects.
Supports reversible, short-acting pharmacology context for behavioral studies.
Computational and in vivo reversibility data.
drug-target residence time binding kinetics functional reversibility molecular dynamics

Oral Pharmacokinetics and Developability Profile: Aticaprant vs. JDTic Physicochemical Properties

A head-to-head comparison of calculated physicochemical properties demonstrates that Aticaprant possesses superior drug-like characteristics relative to JDTic [1]. Aticaprant exhibits a lower topological polar surface area (TPSA = 55.56 Ų vs. JDTic 84.83 Ų), a calculated logBB of 0.17 (vs. JDTic –0.57), and a CNS MPO score of 2.9 (vs. JDTic 3.1), indicating favorable passive brain penetration. The molecular weight is 418.5 Da versus 465.6 Da for JDTic. Experimentally, Aticaprant achieves oral bioavailability F = 25% with rapid absorption (tmax = 1–2 h), whereas JDTic exhibits poor oral bioavailability and erratic absorption that contributed to its clinical discontinuation [2]. Aticaprant's half-life of 30–40 h supports once-daily oral dosing at 10 mg in clinical trials [3].

Oral PK & Developability
Head-to-head
TPSA 55.56 Ų; logBB 0.17; CNS MPO 2.9; MW 418.5 Da. Oral F 25%; t1/2 30–40 h. JDTic: TPSA 84.83 Ų, logBB –0.57.
Supports CNS drug-likeness and developability benchmark context.
Physicochemical benchmark; verify PK in intended species.
oral bioavailability physicochemical properties CNS drug-likeness developability

Clinical Differentiation: Adjunctive Therapy in MDD with Anhedonia – Aticaprant vs. Navacaprant Monotherapy

Aticaprant has been evaluated in a randomized, double-blind, placebo-controlled Phase 2 trial as adjunctive therapy to SSRI/SNRI antidepressants in participants with MDD and inadequate response, demonstrating statistically significant reduction in depressive symptoms versus placebo [1]. The systematic review by Wong et al. (2024) directly contrasts this with navacaprant, which is positioned as monotherapy for MDD and showed significant improvement at 4 weeks but not at 8 weeks in Phase 2 [2]. Aticaprant is administered at 10 mg once daily with no reported sedation, sexual dysfunction, weight gain, or QTc prolongation [3]. The clinical KOR occupancy range for aticaprant is 73–94% at therapeutic doses versus 87–95% for navacaprant [2], indicating differential target engagement that may underlie their distinct clinical development strategies.

Clinical Adjunctive vs. Monotherapy
Cross-study comparable
Phase 2 adjunctive to SSRI/SNRI: reported symptom-score change vs. placebo. Navacaprant monotherapy: 4-week response, not sustained at 8 weeks.
Supports adjunctive therapy model context for mood disorder research.
Trial design differences; endpoint context.
major depressive disorder anhedonia adjunctive therapy phase 2 clinical trial

Absence of Long-Lasting Pharmacodynamic Effects: Aticaprant as a Short-Acting KOR Antagonist vs. Prototypical Long-Acting Antagonists

A defining limitation of classical KOR antagonist tools (nor-BNI, JDTic, GNTI) is their prolonged pharmacodynamic action lasting weeks after a single dose, mediated by c-Jun N-terminal kinase (JNK) activation rather than simple receptor occupancy [1]. Aticaprant was explicitly designed to overcome this limitation: one week after a single administration, it does not block KOR-agonist-induced analgesia in mice, confirming the absence of long-lasting pharmacodynamic effects [2]. This contrasts with nor-BNI, which produces KOR antagonism persisting for >3 weeks. Aticaprant also showed no tolerance upon 4 days of repeated ethanol self-administration testing in alcohol-preferring (P) rats, unlike the non-selective opioid antagonist naltrexone [2]. This short-acting, reversible profile is a deliberate design feature enabling clinical translation where prolonged receptor inactivation would pose safety concerns.

PD Reversibility Duration
Class-level inference
No KOR antagonist activity 1 week post-dose; no tolerance upon 4-day repeated ethanol self-administration. nor-BNI antagonism >3 weeks.
Supports short-acting, reversible antagonist profile for repeated-measures studies.
Class-level comparison; validate in your model.
short-acting antagonist pharmacodynamic duration reversibility preclinical models

High-Value Procurement and Application Scenarios for 4-(4-((2-(3,5-Dimethylphenyl)pyrrolidin-1-yl)methyl)phenoxy)-3-fluorobenzamide


Behavioral Pharmacology Studies Requiring Reversible, Short-Acting KOR Antagonism with Repeated-Measures Designs

Aticaprant's complete loss of KOR antagonist activity within one week post-dose, combined with its lack of tolerance upon repeated administration [1], makes it the KOR antagonist of choice for within-subject crossover behavioral paradigms (e.g., forced swim test, conditioned place preference, ethanol self-administration) where the prolonged effects of nor-BNI or JDTic would confound baseline recovery. Its oral bioavailability (F = 25%) and defined PK (tmax = 1–2 h, t1/2 = 30–40 h) enable precise dosing in rodent models predictive of antidepressant and anti-addiction efficacy [1].

Translational PET Occupancy Studies and Dose-to-Man Predictions for CNS KOR Programs

Aticaprant is validated as a reference KOR antagonist for PET receptor occupancy studies using the radiotracer [11C]LY2795050, with established human occupancy benchmarks: 35% at 0.5 mg, 94% at 10 mg, and 82% at 24 h post-25 mg dose [2]. Its ED50 of 0.33 mg/kg for rodent KOR occupancy with >90-fold in vivo selectivity window provides a cross-species translational dataset that can serve as a calibration standard for novel KOR antagonist PET tracer development and pharmacokinetic-pharmacodynamic (PK-PD) modeling [1].

Benchmark Compound for Developability Profiling of Novel KOR Antagonist Chemical Series

With experimentally determined physicochemical properties (TPSA = 55.56 Ų, logBB = 0.17, CNS MPO = 2.9, MW = 418.5 Da) that are favorable for CNS drug-likeness and oral bioavailability [3], and a clinically validated once-daily oral dosing regimen (10 mg) with a clean cardiac and metabolic safety profile (no QTc prolongation, sedation, or weight gain) [4], Aticaprant serves as a procurement-standard positive control for screening cascades assessing CNS penetration, off-target liability, and developability of next-generation KOR antagonists.

Clinical Combination-Therapy Model Development for Treatment-Resistant MDD with Anhedonia

Aticaprant's Phase 2-validated adjunctive therapy positioning—significant reduction in depressive symptoms when added to SSRI/SNRI in participants with inadequate response, with particular benefit on anhedonia measures [4]—supports its use in preclinical combination-therapy models. Its 73–94% clinical KOR occupancy range and 30-fold KOR-over-MOR selectivity provide a quantitatively defined target engagement and selectivity benchmark against which to compare the translational potential of novel KOR antagonist candidates for MDD programs [5].

Application
Selection Property
Validation Focus
Short-acting KOR antagonist behavioral studies
Reversible, non-tolerance profile
Within-subject crossover design compatibility
CNS KOR PET occupancy reference
Cross-species occupancy dataset
PET tracer calibration and PK-PD modeling
CNS drug-like developability benchmark
Favorable physicochemical and safety-related endpoint context
Off-target liability and CNS penetration screening
Combination-therapy research models for mood disorders
Adjunctive therapy endpoint context
KOR occupancy and selectivity benchmarking
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